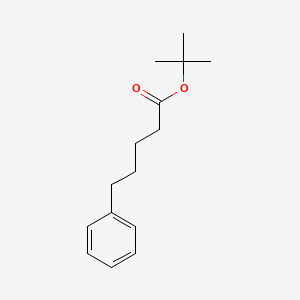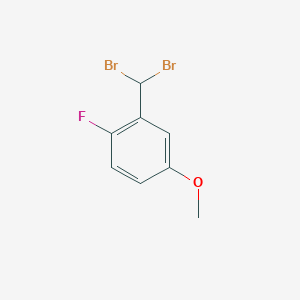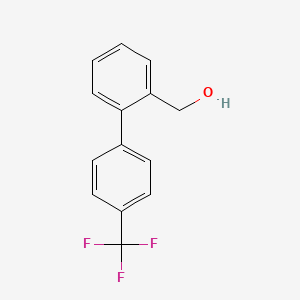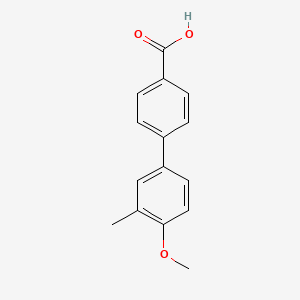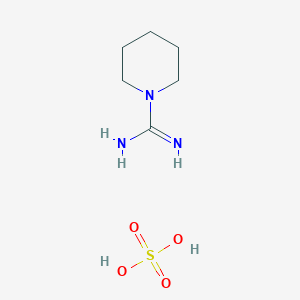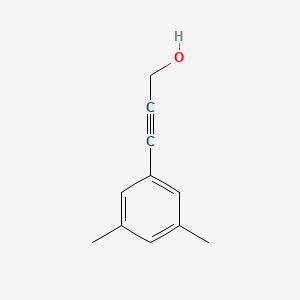
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Vue d'ensemble
Description
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-DMPP-2-ol is not fully understood. However, it is believed that 3-DMPP-2-ol acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol is believed to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPP-2-ol are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol has been shown to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-DMPP-2-ol in laboratory experiments include its relatively low cost and its versatility. 3-DMPP-2-ol can be used to synthesize a range of compounds, as well as for biochemical and physiological studies. However, there are some limitations to using 3-DMPP-2-ol in laboratory experiments. For example, the mechanism of action of 3-DMPP-2-ol is not fully understood, and it is unclear how 3-DMPP-2-ol affects the activity of enzymes and G-protein coupled receptors.
Orientations Futures
The potential future directions for 3-DMPP-2-ol include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 3-DMPP-2-ol could lead to the development of new and more efficient synthesis methods. Furthermore, further research into the use of 3-DMPP-2-ol in the synthesis of polymers could lead to the development of new and improved polymers. Finally, further research into the potential therapeutic applications of 3-DMPP-2-ol could lead to the development of new and improved treatments for a variety of diseases.
Applications De Recherche Scientifique
3-DMPP-2-ol has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, such as 3-methyl-2-phenyl-propanoic acid and 3-(3,5-dimethyl-phenyl)-propanoic acid. It has also been used in biochemical and physiological studies, such as the study of the effects of 3-DMPP-2-ol on the activity of enzymes. In addition, 3-DMPP-2-ol has been used in the synthesis of polymers, such as polystyrene.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFULTQAPOJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


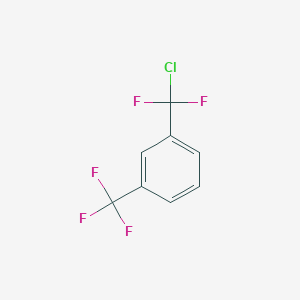
![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)
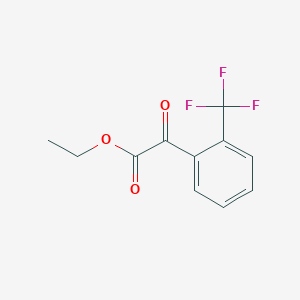


![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)

